Duocarmycin B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

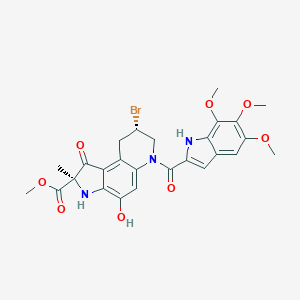

Duocarmycin B1 is a member of the duocarmycin family, a series of natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and are classified as potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to irreversible DNA damage and subsequent cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin B1 involves several steps, including the construction of the cyclopropapyrroloindole core, which is crucial for its DNA-alkylating activity The final steps involve the functionalization of the molecule to achieve the desired biological activity .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The process involves large-scale fermentation of Streptomyces bacteria, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology have improved yields and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Duocarmycin B1 primarily undergoes alkylation reactions, where it binds to the minor groove of DNA and alkylates the nucleobase adenine . This reaction is highly specific and occurs under physiological conditions.

Common Reagents and Conditions: The alkylation reaction of this compound does not require additional reagents, as the compound itself is reactive enough to bind and modify DNA. The reaction typically occurs at physiological pH and temperature .

Major Products Formed: The major product of the alkylation reaction is the DNA-duocarmycin B1 adduct, which leads to the disruption of DNA architecture and cell death .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Recent research has focused on utilizing Duocarmycin B1 as a payload in ADCs , which combine the targeting capability of monoclonal antibodies with the potent cytotoxicity of duocarmycins. Over 15 duocarmycin-based ADCs are currently under investigation, demonstrating promising results in preclinical studies for various cancers . For instance:

- SYD985 : An ADC that has received Fast-Track Designation status due to its efficacy against solid tumors.

- BMS-936561/MDX-1203 : Although this ADC faced development challenges and was ultimately terminated, it highlighted the potential and risks associated with duocarmycin-based therapies.

Clinical Trials and Efficacy Studies

This compound has shown significant efficacy in various preclinical models. In vitro studies have demonstrated that duocarmycin analogs can induce cytotoxicity across different cancer cell lines. For example, the IC50 values for several duocarmycin variants indicate that DUMB1 exhibits substantial potency:

| Compound | IC50 (nM) |

|---|---|

| DSA | 0.05 |

| DUMA | 0.3 |

| DUMB2 | 1.5 |

| DUMB1 | 3.0 |

| DUMC2 | 20 |

| DUMC1 | 40 |

These results underscore the potential of this compound in developing effective cancer therapies .

Mechanistic Studies

Research has also delved into understanding the biological mechanisms underlying the activity of duocarmycins. Studies have shown that these compounds can induce cellular senescence and activate pathways that lead to apoptosis in cancer cells. This dual mechanism enhances their therapeutic potential against resistant cancer types .

Case Studies and Recent Advances

Several case studies have highlighted the applications of this compound:

- A study demonstrated that combining this compound with other chemotherapeutic agents resulted in synergistic effects against liver cancer in mouse models .

- Another investigation focused on optimizing linker chemistry in ADC formulations to improve the therapeutic index while minimizing off-target toxicity .

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain in its clinical translation:

- Toxicity : While duocarmycins are highly potent, their non-specific toxicity necessitates careful targeting strategies.

- Resistance Mechanisms : Understanding how cancer cells develop resistance to duocarmycins is crucial for improving treatment outcomes.

Future research directions include:

- Developing more selective ADCs that minimize toxicity to healthy tissues.

- Investigating combination therapies that leverage the unique mechanisms of duocarmycins alongside other treatment modalities.

Mecanismo De Acción

Duocarmycin B1 exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This alkylation disrupts the nucleic acid architecture, leading to irreversible DNA damage and cell death. The compound’s high specificity for adenine and its ability to form stable DNA adducts are key factors in its cytotoxicity .

Comparación Con Compuestos Similares

- Duocarmycin A

- Duocarmycin SA

- Duocarmycin B2

- Duocarmycin C1

- Duocarmycin C2

- CC-1065

Comparison: Duocarmycin B1 shares structural similarities with other duocarmycins, such as the presence of the cyclopropapyrroloindole core . it differs in its specific substituents and functional groups, which influence its DNA-binding affinity and cytotoxicity . Compared to duocarmycin A and SA, this compound has a slightly lower cytotoxicity but retains significant antitumor activity . The unique structural features of this compound make it a valuable tool for studying the structure-activity relationships of DNA-alkylating agents .

Propiedades

Número CAS |

124325-93-5 |

|---|---|

Fórmula molecular |

C26H26BrN3O8 |

Peso molecular |

588.4 g/mol |

Nombre IUPAC |

methyl 8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |

Clave InChI |

SUWUAMDOMCWKCL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

SMILES isomérico |

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

SMILES canónico |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

Sinónimos |

duocarmycin B1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.